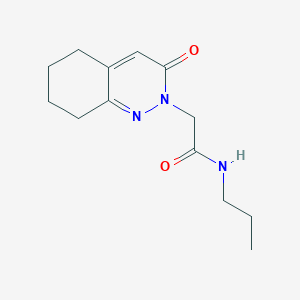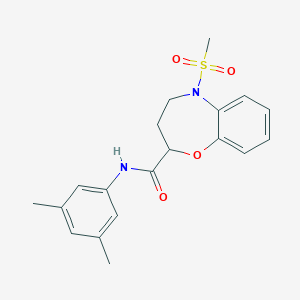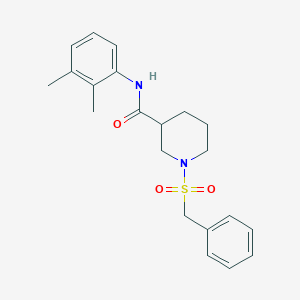![molecular formula C21H25ClN2O3S B11248310 1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11248310.png)
1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The piperidine derivative is reacted with 2-chlorobenzyl sulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl-substituted piperidine.
Attachment of the Ethylphenyl Group:
- The final step involves the coupling of the sulfonyl-substituted piperidine with 4-ethylphenylamine under conditions such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis systems, and scalable purification techniques like crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
-
Formation of the Piperidine Ring:
- Starting with a suitable piperidine precursor, such as piperidine-3-carboxylic acid.
- The carboxylic acid group is converted to a carboxamide using reagents like thionyl chloride followed by ammonia or an amine.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially affecting the piperidine ring or the ethylphenyl group.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the sulfonyl group or the carboxamide group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as ethers or thioethers.
Scientific Research Applications
1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, possibly affecting cellular pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, affecting signal transduction pathways.
Proteins: Interaction with proteins, altering their function or stability.
Comparison with Similar Compounds
- 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide
- 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide
Comparison:
- Structural Differences: Variations in the substituents on the piperidine ring or the phenyl group.
- Chemical Properties: Differences in reactivity, solubility, and stability.
- Biological Activity: Variations in their biological effects and potential therapeutic applications.
1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H25ClN2O3S |
|---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-2-16-9-11-19(12-10-16)23-21(25)17-7-5-13-24(14-17)28(26,27)15-18-6-3-4-8-20(18)22/h3-4,6,8-12,17H,2,5,7,13-15H2,1H3,(H,23,25) |
InChI Key |
ZGBZXCMGDXHTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11248227.png)
![1,1'-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11248228.png)
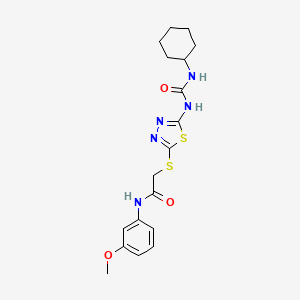
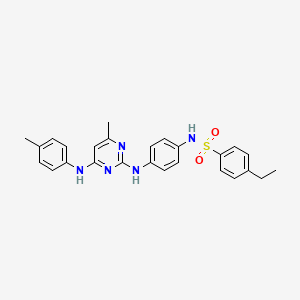

![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248245.png)
![7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11248247.png)
![11-(2-furyl)-10-(4-methoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11248251.png)
![1-{3-Cyclohexyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one](/img/structure/B11248255.png)

![4-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248273.png)
